Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling. This compound is used in various scientific research applications, particularly in the study of cancer biology due to its ability to induce β-catenin degradation and suppress oncogenic Wnt/β-catenin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate typically involves the reaction of 4-methylbenzenethiol with 3-bromopropanoic acid, followed by the coupling of the resulting product with methyl 4-aminobenzoate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The compound exerts its effects by directly binding to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt signaling-dependent proliferation of cancer cells. The molecular targets involved include the Armadillo repeat region of β-catenin .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[(4-methylphenyl)sulfonyl]amino}benzoate): Another inhibitor of Wnt/β-catenin signaling with similar properties.
Methyl 4-((2-(((4-methylphenyl)sulfonyl)amino)propanoyl)amino)benzoate: A structurally related compound with comparable biological activity.
Uniqueness
Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific interaction with the β-catenin protein, leading to its degradation and the selective inhibition of Wnt-dependent cancer cell proliferation. This specificity makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
methyl 4-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-11-17(20)19-15-7-5-14(6-8-15)18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGLPPAQQAFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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